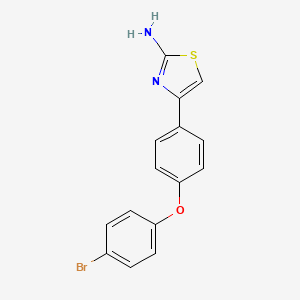
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Méthodes De Préparation
The synthesis of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine typically involves the reaction of 4-bromophenol with 4-aminophenylthiazole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and potentially leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: It has been evaluated for its anticancer properties, particularly against breast cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-(4-(4-Bromophenoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but lacks the phenoxy group, which may affect its biological activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains an additional chloroacetamide group, which can enhance its antimicrobial and anticancer properties.
This compound’s unique structure, combining a bromophenoxy group with a thiazole ring, contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C15H11BrN2OS |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
4-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11BrN2OS/c16-11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-20-15(17)18-14/h1-9H,(H2,17,18) |
Clé InChI |
LYFVJMANAGXNHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)

![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
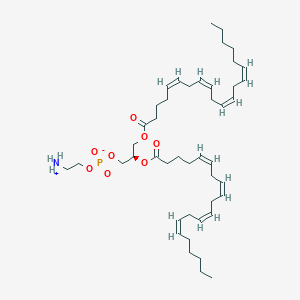
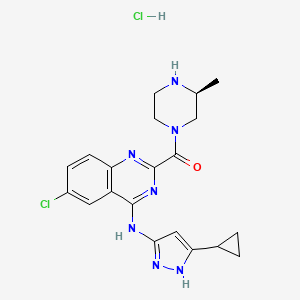
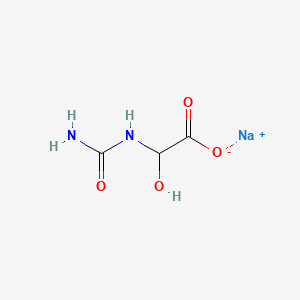
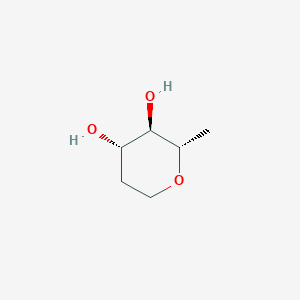
![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine](/img/structure/B11937386.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)
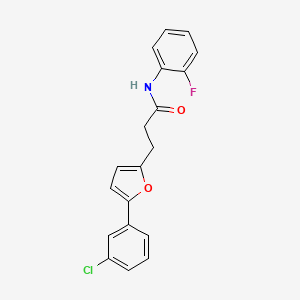
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
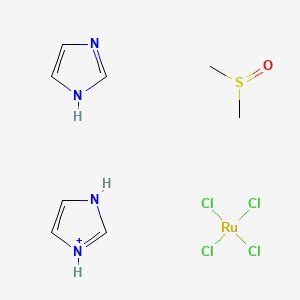
![methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B11937411.png)
